molecular formula C5H8O3 B2949810 methyl (E)-4-hydroxybut-2-enoate CAS No. 29576-13-4

methyl (E)-4-hydroxybut-2-enoate

Cat. No.: B2949810
CAS No.: 29576-13-4
M. Wt: 116.116
InChI Key: QBFTZEUCFMABJD-NSCUHMNNSA-N
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Description

Methyl (E)-4-hydroxybut-2-enoate (CAS 29576-13-4) is a high-value α,β-unsaturated ester that serves as a versatile synthetic building block in fine organic synthesis. Its structure, featuring a conjugated system with terminal hydroxyl and ester functional groups, makes it a valuable precursor for constructing complex molecules. This compound is notably recognized as a key intermediate in the synthesis of 3,5-unsubstituted 4-O-alkyl tetramates, which are themselves versatile starting compounds for the design of a wide array of natural products and their analogues . In practical application, one documented synthesis involves a two-step reaction sequence starting from a protected precursor. The process entails a deprotection step to reveal the 4-hydroxy group, followed by an oxidation step using 2-iodoxybenzoic acid (IBX) in DMSO to yield the high-purity α,β-unsaturated ester in excellent yield . Researchers should note that the compound has an estimated boiling point of 203.6 °C and requires cold-chain transportation and storage to maintain stability . This compound is intended for research use only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-4-hydroxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-8-5(7)3-2-4-6/h2-3,6H,4H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFTZEUCFMABJD-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl E 4 Hydroxybut 2 Enoate and Its Functionalized Congeners

Direct Esterification Approaches for (E)-4-Hydroxybut-2-enoic Acid Methylation

The synthesis of methyl (E)-4-hydroxybut-2-enoate can be achieved through the direct esterification of (E)-4-hydroxybut-2-enoic acid. This method represents a straightforward and classical approach to obtaining the target methyl ester. The reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Commonly used acid catalysts for this transformation include strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid. The process often requires refluxing the reaction mixture to drive the equilibrium towards the formation of the ester product. In industrial settings, the use of solid acid catalysts, such as ion-exchange resins, can offer advantages in terms of easier separation and potential for continuous flow processes, which can lead to improved efficiency and higher yields.

One documented method for obtaining the precursor, (E)-4-hydroxybut-2-enoic acid, involves the hydrolysis of ethyl (E)-4-bromobut-2-enoate. chemicalbook.com In this procedure, the bromoester is treated with potassium hydroxide (B78521) in water at an elevated temperature. chemicalbook.com Following the hydrolysis, the reaction mixture is acidified to yield (E)-4-hydroxybut-2-enoic acid. chemicalbook.com This acid can then be subjected to esterification with methanol to produce this compound.

Reduction of Oxo-Substituted But-2-enoates to this compound Analogues

The reduction of a carbonyl group within an α,β-unsaturated ester framework provides a versatile route to various hydroxylated but-2-enoate derivatives. The choice of reducing agent and substrate determines the final product, allowing for the synthesis of a range of functionalized congeners of this compound.

Reduction of Methyl (E)-3-methyl-4-oxobut-2-enoate to Methyl (E)-3-methyl-4-hydroxybut-2-enoate

The selective reduction of the keto group in methyl (E)-3-methyl-4-oxobut-2-enoate is a key step in the synthesis of its corresponding hydroxy analogue, methyl (E)-3-methyl-4-hydroxybut-2-enoate. This transformation requires a reducing agent that preferentially attacks the carbonyl group over the conjugated carbon-carbon double bond.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose. The reaction is typically carried out in a suitable solvent, such as methanol or ethanol, at controlled temperatures. The hydride from the borohydride selectively reduces the ketone to a secondary alcohol, leaving the α,β-unsaturated ester moiety intact. This chemoselectivity is a crucial aspect of this synthetic strategy, providing a direct pathway to the desired hydroxybut-2-enoate derivative.

SubstrateProductReagentKey Features
Methyl (E)-3-methyl-4-oxobut-2-enoateMethyl (E)-3-methyl-4-hydroxybut-2-enoateSodium borohydride (NaBH₄)Selective reduction of the keto group.

Reduction of (E)-Ethyl 4-oxobut-2-enoate to (E)-Ethyl 4-hydroxy-4-phenylbut-2-enoate

The synthesis of (E)-ethyl 4-hydroxy-4-phenylbut-2-enoate from (E)-ethyl 4-oxobut-2-enoate demonstrates the use of a Grignard reagent to introduce a phenyl group while simultaneously reducing the aldehyde functionality. rsc.org This reaction provides a pathway to a specific, functionalized analogue of this compound.

In a typical procedure, a solution of (E)-ethyl 4-oxobut-2-enoate in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is cooled to a low temperature, such as -78 °C. rsc.org A solution of phenylmagnesium bromide (PhMgBr) in THF is then added dropwise. rsc.org The Grignard reagent adds to the aldehyde carbonyl, forming a magnesium alkoxide intermediate, which upon workup with a saturated aqueous solution of ammonium (B1175870) chloride, yields the desired (E)-ethyl 4-hydroxy-4-phenylbut-2-enoate. rsc.org This method allows for the direct installation of a phenyl group at the C4 position, resulting in a diaryl-substituted hydroxybutenoate. This reaction was reported to yield 65% of the desired product. rsc.org

Starting MaterialReagentProductYield
(E)-Ethyl 4-oxobut-2-enoatePhenylmagnesium bromide(E)-Ethyl 4-hydroxy-4-phenylbut-2-enoate65% rsc.org

Protective Group Strategies and Subsequent Deprotection-Oxidation Sequences

The synthesis of complex, functionalized butenoates often necessitates the use of protecting groups to mask reactive functionalities while other parts of the molecule are being manipulated. This strategy is exemplified in the synthesis of methyl (E)-3-benzyloxy-4-hydroxybut-2-enoate.

Synthesis of Methyl (E)-3-benzyloxy-4-hydroxybut-2-enoate from Silyloxy Precursors

A documented synthesis of methyl (E)-3-benzyloxy-4-hydroxybut-2-enoate employs a two-step sequence starting from a silyl-protected precursor, methyl (E)-3-benzyloxy-4-(tert-butyldimethylsilyloxy)but-2-enoate. nih.govmdpi.com This approach highlights the utility of silyl (B83357) ethers as protecting groups for primary alcohols. nih.govmdpi.com

The first step involves the deprotection of the tert-butyldimethylsilyl (TBDMS) ether. nih.govmdpi.com This can be achieved using reagents such as Olah's reagent (a mixture of hydrogen fluoride (B91410) and pyridine) in tetrahydrofuran (THF) at 0 °C, or alternatively with hydrogen fluoride in acetonitrile (B52724) at the same temperature. nih.govmdpi.com This step selectively removes the silyl group to reveal the primary alcohol, yielding methyl (E)-3-benzyloxy-4-hydroxybut-2-enoate. nih.govmdpi.com

PrecursorReagentsIntermediateFinal ProductOverall Yield
Methyl (E)-3-benzyloxy-4-(tert-butyldimethylsilyloxy)but-2-enoate1. Olah's reagent or HFMethyl (E)-3-benzyloxy-4-hydroxybut-2-enoateMethyl (E)-3-benzyloxy-4-hydroxybut-2-enoate99% nih.govmdpi.com

Transformations from Renewable Platform Molecules

The increasing demand for sustainable chemical processes has driven research into the utilization of renewable feedstocks for the synthesis of valuable chemicals. Furfural (B47365), a platform molecule derived from lignocellulosic biomass, has emerged as a versatile starting material for the production of a wide array of chemicals and biofuels. csic.esrsc.orgsci-hub.seresearchgate.net Its highly functionalized structure, containing both an aldehyde and a furan (B31954) ring, allows for a variety of chemical transformations. csic.es

While direct synthesis of this compound from furfural is not explicitly detailed in the provided context, the potential for such a transformation exists through various chemical routes. For instance, the aldehyde group of furfural can undergo reactions such as aldol (B89426) condensation and oxidation. csic.es Furthermore, methyl vinyl glycolate (B3277807) (MVG), another bio-based platform molecule, has been shown to be a precursor for related compounds. rsc.orgdtu.dk A method for producing butenedioic acid from polyhydroxyalkanoates (PHA) involves the intermediate formation of methyl but-2-enoate, which is then converted to methyl 4-hydroxybut-2-enoate. google.com

The conversion of furfural and other renewable platform molecules into butenoate derivatives represents a promising avenue for the sustainable production of these compounds, aligning with the principles of green chemistry. researchgate.net

Derivatization of Methyl Vinyl Glycolate (Methyl 2-hydroxybut-3-enoate) to 4-Oxybut-2-enoic Acid Compounds

Methyl vinyl glycolate (MVG), or methyl 2-hydroxybut-3-enoate, serves as a versatile, renewable platform molecule for the synthesis of various valuable compounds. rsc.orgresearchgate.net One important transformation is its conversion to 4-oxybut-2-enoic acid derivatives. This can be achieved through several strategies, including an oxygen-centered rearrangement of an allylic acetate (B1210297) derivative of MVG. This rearrangement leads to the formation of methyl 4-acetoxycrotonate, a 4-oxybut-2-enoic acid compound, in acceptable yields. researchgate.net

Another approach involves the cross-metathesis of MVG with long-chain terminal olefins, which produces unsaturated α-hydroxy fatty acid methyl esters. rsc.orgresearchgate.net While not directly yielding a 4-oxybut-2-enoate, this method highlights the reactivity of the vinyl group and the potential for functionalization at the 4-position.

Furthermore, the secondary alcohol group in MVG can complicate reactions, potentially leading to polymerization. dtu.dk This necessitates the use of highly selective catalysts to achieve high conversion rates while minimizing side reactions. dtu.dk The development of catalytic transesterification methods for MVG with polyhydric alcohols like trimethylolpropane (B17298) (TMP) and pentaerythritol (B129877) (PE) has been explored to create novel derivatives. dtu.dk

A notable transformation of MVG is its catalytic homo metathesis using Grubbs-type catalysts, which results in the crystalline dimer dimethyl (E)-2,5-dihydroxyhex-3-enedioate in excellent yield. rsc.orgresearchgate.net This reaction underscores the potential for creating C6 dicarboxylic acid derivatives from this C4 platform molecule.

ReactantReaction TypeProductCatalystYield
Methyl Vinyl GlycolateAllylic Acetate RearrangementMethyl 4-acetoxycrotonateNot specifiedAcceptable
Methyl Vinyl GlycolateHomo metathesisDimethyl (E)-2,5-dihydroxyhex-3-enedioateGrubbs 2nd Gen.75%
Methyl Vinyl Glycolate & Long-chain terminal olefinsCross MetathesisUnsaturated α-hydroxy fatty acid methyl estersNot specifiedGood

Stereoselective Synthetic Approaches Towards this compound

Dynamic kinetic resolution (DKR) is a powerful tool for the enantioselective synthesis of chiral molecules, and it has been successfully applied to precursors of hydroxybutenoates. A key example is the lipase-catalyzed DKR of racemic 4-hydroxybut-2-en-1-yl acetate. In this process, a lipase (B570770), such as Candida antarctica lipase B (CAL-B), is used to selectively acylate one enantiomer of the starting material.

The process for 4-hydroxybut-2-en-1-yl but-2-ynoate (B8739756) involves the reaction of racemic 4-hydroxybut-2-en-1-yl acetate with but-2-ynoic acid in the presence of immobilized CAL-B. The reaction, conducted in tert-amyl alcohol at 35°C, can achieve a high enantiomeric excess (ee) for the (R)-enantiomer. This enzymatic approach benefits from the mild reaction conditions and high selectivity of the lipase catalyst.

SubstrateEnzymeAcyl DonorProductEnantiomeric Excess (ee)Conversion
Racemic 4-hydroxybut-2-en-1-yl acetateCandida antarctica lipase B (CAL-B)but-2-ynoic acid(R)-4-hydroxybut-2-en-1-yl but-2-ynoate92% (R-enantiomer)63%

This methodology is not limited to butenoate derivatives. Lipase-catalyzed DKR has also been effectively used for the synthesis of enantiopure 5-acetoxy-2(5H)-furanones from 5-hydroxy-2(5H)-furanones, which are also valuable chiral building blocks. ru.nl The success of DKR relies on the in-situ racemization of the starting material, allowing for a theoretical yield of 100% for a single enantiomer. ru.nlnih.gov

The construction of chiral centers can also be achieved through transformations mediated by chiral catalysts. While direct asymmetric synthesis of this compound is a specific target, related transformations on similar unsaturated esters demonstrate the principles of this approach.

One relevant area is the catalytic asymmetric cyclopropanation of alkenes. Although not a direct synthesis of the target molecule, the methodologies for creating chiral cyclopropanes from alkene precursors are instructive. For instance, cobalt-catalyzed asymmetric cyclopropanation reactions using gem-dichloroalkanes as carbene precursors have been developed. nih.gov These reactions exhibit high levels of enantioselectivity for a variety of alkenes. nih.gov

More directly related to butenoate systems, the conjugate addition of Grignard reagents to α,β-unsaturated esters, catalyzed by chiral copper complexes, can lead to the formation of chiral centers. For example, the Cu-TolBINAP-catalyzed conjugate addition of alkyl Grignard reagents to 4-chloro-α,β-unsaturated esters yields trans-1-alkyl-2-substituted cyclopropanes with good yield and high enantioselectivity. organic-chemistry.org

Furthermore, chiral ligands have been developed for the enantioselective cross-coupling of Grignard reagents, which can be applied to the synthesis of chiral molecules. acs.org The choice of a chiral ligand is crucial for inducing asymmetry in the product.

Reaction TypeSubstrateReagentCatalyst SystemProductEnantioselectivity
Asymmetric CyclopropanationAlkenesgem-dichloroalkanesChiral Cobalt ComplexChiral CyclopropanesHigh
Conjugate Addition4-chloro-α,β-unsaturated estersAlkyl Grignard reagentsCu-TolBINAPtrans-1-alkyl-2-substituted cyclopropanesHigh

Novel and Emerging Synthetic Routes to Related Hydroxybutenoate Systems

Research continues to uncover novel synthetic pathways to hydroxybutenoate systems and their derivatives. One promising area is the enzymatic esterification of β-hydroxybutyric acid with methanol, catalyzed by a lipase, to produce methyl 3-hydroxybutyrate. elsevierpure.com This demonstrates the potential of biocatalysis in synthesizing related hydroxy esters.

Another innovative approach involves the decarboxylative reduction of γ-carbamoyloxy-α,β-enoates using lithium dibutylcuprate. This method has been successfully applied in the total synthesis of (±)-perhydrogephyrotoxin, showcasing its utility in creating complex molecules from functionalized enoates. rsc.org

The synthesis of α-functionally substituted α,β-unsaturated aldehydes, which are precursors to hydroxybutenoates, has also been a focus. For example, methyl (E)-3-benzyloxy-4-hydroxybut-2-enoate can be synthesized from methyl (E)-3-benzyloxy-4-(tert-butyldimethylsilanyloxy)but-2-enoate through a two-step sequence involving deprotection and oxidation. mdpi.comresearchgate.net

Furthermore, iridium-catalyzed regiospecific and stereospecific allylic amination has been used to synthesize α,β-unsaturated γ-amino esters, which are structurally related to hydroxybutenoates. rsc.org This highlights the ongoing development of transition-metal-catalyzed methods for the functionalization of butenoate systems.

Precursor/Starting MaterialKey TransformationProductCatalyst/Reagent
β-hydroxybutyric acid and methanolEnzymatic esterificationMethyl 3-hydroxybutyrateLipase (Novozym 435)
γ-carbamoyloxy-α,β-enoateDecarboxylative reductionReduced productLithium dibutylcuprate
Methyl (E)-3-benzyloxy-4-(tert-butyldimethylsilanyloxy)but-2-enoateDeprotection and OxidationMethyl (E)-3-benzyloxy-4-hydroxybut-2-enoateOlah's reagent / 2-iodoxybenzoic acid
Allylic carbonates and aminesIridium-catalyzed allylic aminationα,β-unsaturated γ-amino estersIridium complex

Reactivity Profiles and Transformational Chemistry of Methyl E 4 Hydroxybut 2 Enoate

Reactions at the Hydroxyl Moiety

The primary hydroxyl group in methyl (E)-4-hydroxybut-2-enoate can undergo various transformations, including oxidation to carbonyl compounds and nucleophilic substitution.

Oxidation Reactions to Carbonyl Compounds

The primary alcohol functionality can be oxidized to an aldehyde, a key transformation that provides access to other important synthetic intermediates. For instance, the oxidation of a similar substrate, 4-hydroxybut-2-enoate (11), using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO) at room temperature, yields the corresponding 2-alkenal (12) in a high yield of 99%. mdpi.comnih.gov This method is notable for its mild conditions and high efficiency. mdpi.comnih.gov

While direct examples for the oxidation of this compound are not explicitly detailed in the provided search results, the reactivity is expected to be analogous. Common oxidizing agents for converting primary allylic alcohols to aldehydes without affecting the α,β-unsaturated ester include manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), and Swern or Dess-Martin periodinane (DMP) oxidations.

For a related compound, (E)-ethyl 4-oxobut-2-enoate can be prepared, which can then be reacted with a Grignard reagent like phenylmagnesium bromide to yield (E)-ethyl 4-hydroxy-4-phenylbut-2-enoate. rsc.org This demonstrates the synthetic utility of the oxidized form.

Table 1: Oxidation of 4-hydroxybut-2-enoate derivatives
SubstrateReagentSolventProductYieldReference
4-hydroxybut-2-enoate2-Iodoxybenzoic acid (IBX)DMSO2-Alkenal99% mdpi.comnih.gov

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. Alternatively, under acidic conditions, the protonated hydroxyl group can be displaced by a nucleophile.

In a related transformation, the hydroxyl group of (E)-methyl 4-hydroxy-4-phenylbut-2-enoate is reacted with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of lithium hexamethyldisilazide (LiHMDS) to form (E)-methyl 4-(tert-butoxycarbonyloxy)-4-phenylbut-2-enoate with a 91% yield. rsc.org This reaction proceeds by converting the alcohol into an alkoxide, which then acts as a nucleophile.

Another example involves the reaction of ethyl (E)-4-bromobut-2-enoate with potassium hydroxide (B78521) in water at 100 °C to yield (E)-4-hydroxybut-2-enoic acid, demonstrating a nucleophilic substitution where hydroxide displaces a bromide. chemicalbook.com While this is the reverse of the desired transformation, it highlights the feasibility of substitution at the C4 position.

Table 2: Nucleophilic Substitution at the Hydroxyl Group
SubstrateReagent(s)ProductYieldReference
(E)-methyl 4-hydroxy-4-phenylbut-2-enoate1. LiHMDS 2. Boc2O(E)-methyl 4-(tert-butoxycarbonyloxy)-4-phenylbut-2-enoate91% rsc.org

Reactions at the Ester Functional Group

The methyl ester functionality of this compound can undergo reduction to an alcohol or be converted to other carbonyl derivatives via nucleophilic acyl substitution.

Reduction of the Ester Group to Alcohols

The ester group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH4). This reaction would convert this compound into (E)-but-2-ene-1,4-diol. Care must be taken as LiAlH4 can also reduce the double bond via 1,4-addition. To selectively reduce the ester in the presence of an α,β-unsaturated system, milder reducing agents or specific reaction conditions are often employed.

For a similar compound, methyl (E)-3-methyl-4-oxobut-2-enoate, the keto group can be reduced to a hydroxyl group using sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com While this example focuses on a ketone, the principle of reducing a carbonyl group within a similar molecular framework is relevant.

Nucleophilic Substitution of the Ester Group

The methoxy (B1213986) group of the ester can be displaced by other nucleophiles in a nucleophilic acyl substitution reaction. This allows for the synthesis of amides, other esters (transesterification), or carboxylic acids (hydrolysis). For instance, the ester group in methyl (E)-3-methyl-4-oxobut-2-enoate can participate in nucleophilic substitution reactions. evitachem.com

Hydrolysis of the ester to the corresponding carboxylic acid, (E)-4-hydroxybut-2-enoic acid, can be achieved under basic conditions, for example, using potassium hydroxide in water, followed by acidification. chemicalbook.com

Reactions Involving the (E)-α,β-Unsaturated Double Bond

The electron-deficient double bond in this compound is susceptible to attack by nucleophiles, particularly in Michael (1,4-conjugate) additions. It can also participate in cycloaddition reactions and be reduced to a single bond.

An example of a reaction involving the double bond is the cross-metathesis of allyl alcohols with methyl acrylate, which can sometimes be complicated by double bond isomerization. d-nb.info This isomerization can be either suppressed or promoted by the choice of reaction conditions. d-nb.info

Furthermore, the double bond can undergo radical additions. For instance, the radical addition of methanethiol (B179389) to methyl vinyl glycolate (B3277807), a related α-hydroxy-α,β-unsaturated ester, proceeds to form methyl 2-hydroxy-4-(methylthio)butanoate. rsc.org

Conjugate Additions to the Electrophilic System

The α,β-unsaturated ester moiety in this compound renders the β-carbon susceptible to nucleophilic attack in a conjugate or Michael addition fashion. This reaction is a cornerstone for carbon-carbon and carbon-heteroatom bond formation.

Research has shown that related α,β-unsaturated systems readily undergo conjugate additions. For instance, the reaction of thiols, such as α-toluenethiol, with the structurally similar γ-crotonolactone (4-hydroxybut-2-enoic acid lactone) proceeds via a facile Michael reaction to yield the corresponding 3-thio-substituted lactone. cdnsciencepub.com Similarly, the addition of nitrogen-based nucleophiles, known as the aza-Michael reaction, is a well-established method for creating C-N bonds. d-nb.info The reaction often employs organocatalysts to achieve high enantioselectivity. d-nb.info While direct studies on this compound are limited, its structure strongly suggests a similar reactivity profile. The electrophilic character of the β-carbon is a key feature of its chemical behavior.

Under certain conditions, a conjugate addition can be part of a tandem reaction sequence. For example, after a cross-metathesis reaction to form an α,β-unsaturated ester, a ruthenium-hydride species can add to the Michael acceptor, forming a ruthenium-enolate intermediate that participates in subsequent transformations. d-nb.info

Table 1: Examples of Conjugate Additions on Related Systems

Nucleophile Substrate Product Type Catalyst/Conditions Reference
Thiol (e.g., α-toluenethiol) 4-Hydroxybut-2-enoic acid lactone 3-Thio-4-hydroxybutyric acid lactone Base cdnsciencepub.com
Amines/Amides α,β-Unsaturated Esters/Ketones β-Amino Esters/Ketones Organocatalysts (e.g., squaramide) d-nb.info

Cycloaddition Reactions

The carbon-carbon double bond in this compound can participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. This pericyclic reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. dtu.dk

The reactivity of α,β-unsaturated aldehydes and esters as dienophiles is well-documented. mdpi.comnih.govresearchgate.net For example, 2-acyloxyacroleins are widely used in both [4+2] Diels-Alder reactions and [2+2] cycloadditions. mdpi.com The oxidation of methyl vinyl glycolate (a precursor to the title compound) yields methyl 2-oxobut-3-enoate, a highly reactive dienophile that readily undergoes Diels-Alder reactions with various 1,3-dienes. dtu.dkresearchgate.net This suggests that this compound, or its oxidized aldehyde derivative, would be a competent partner in such cycloadditions. The presence of the electron-withdrawing ester group activates the double bond for reaction with electron-rich dienes.

Furthermore, base-catalyzed intramolecular cycloadditions have been reported for related systems containing both hydroxyl and alkyne functionalities, highlighting the potential for diverse cyclization pathways.

Table 2: Diels-Alder Reactivity of a Related Dienophile

Dienophile Diene Product Type Conditions Reference

Isomerization and Rearrangement Pathways

Allylic Isomerization Reactions

Allylic isomerization represents a significant transformation pathway for γ-hydroxy-α,β-alkenoic esters like this compound. This process typically involves the 1,3-transposition of the hydroxyl group and the double bond to furnish a γ-keto ester.

A facile method for this transformation utilizes magnesium methoxide (B1231860) (Mg(OMe)₂) with TMEDA as an additive. rsc.orgrsc.org This system promotes the allylic isomerization of both (Z)- and (E)-γ-hydroxy-α,β-alkenoic esters under mild conditions, affording γ-keto esters in high yields (up to 96%). rsc.orgrsc.org The reaction is proposed to proceed through the in situ formation of a dienolate intermediate. rsc.orgrsc.org This intermediate can be trapped, for instance, by reacting with an aldehyde in a tandem allylic isomerization-Aldol reaction, further demonstrating its synthetic utility. rsc.orgrsc.org

Another related transformation is the palladium-catalyzed allylic acetate (B1210297) rearrangement. The acetate derivative of methyl vinyl glycolate, methyl 2-acetoxy-but-3-enoate, rearranges in the presence of a palladium(II) catalyst to yield methyl (E)-4-acetoxy-but-2-enoate. rsc.orgdtu.dk This product can then be hydrolyzed to provide this compound. dtu.dk

Table 3: Allylic Isomerization of γ-Hydroxy-α,β-alkenoic Esters

Substrate Reagent/Catalyst Product Yield Reference
γ-Hydroxy-α,β-alkenoic esters Mg(OMe)₂ / TMEDA γ-Keto esters Up to 96% rsc.orgrsc.org

Sigmatropic Rearrangements

Sigmatropic rearrangements, particularly the researchgate.netresearchgate.net-sigmatropic Claisen rearrangement, offer a powerful method for carbon-carbon bond formation. wikipedia.orgmasterorganicchemistry.com While the title compound itself is not the typical substrate, its precursor, methyl vinyl glycolate (MVG), can be readily derivatized to undergo such transformations. rsc.org

The Johnson-Claisen rearrangement, for example, involves reacting an allylic alcohol like MVG with an orthoester. rsc.orgwikipedia.org This leads to the formation of γ,δ-unsaturated esters, specifically derivatives of hex-2-enedioic acid. rsc.org Another variation, the Ireland-Claisen rearrangement, proceeds by converting the allylic alcohol into its silyl (B83357) ketene (B1206846) acetal (B89532) via its ester derivative. rsc.orgwikipedia.org This rearrangement also yields a γ,δ-unsaturated carboxylic acid, providing access to adipic acid derivatives from a renewable starting material. rsc.org These rearrangements demonstrate the utility of the core butene framework in constructing more complex molecular skeletons.

Other Notable Transformations and Derivatizations

Beyond the primary reactivity patterns, this compound and its derivatives can undergo several other useful transformations.

Oxidation: The primary hydroxyl group can be oxidized to the corresponding aldehyde. For instance, the oxidation of a related 4-hydroxybut-2-enoate using 2-iodoxybenzoic acid (IBA) in DMSO affords the corresponding 2-alkenal in high yield. mdpi.comnih.gov

Reduction: The ester functionality can be reduced to an alcohol.

Lactonization: The molecule can be converted into γ-butyrolactone, a valuable solvent and chemical intermediate. This can be achieved from the related methyl (E)-4-acetoxybut-2-enoate. dtu.dk

Esterification/Carbonate Formation: The hydroxyl group can be derivatized, for example, by reaction with methyl chloroformate in the presence of pyridine (B92270) to form the corresponding methyl carbonate, (E)-4-hydroxybut-2-en-1-yl methyl carbonate. tesisenred.net

Silylation: Derivatization of the hydroxyl group with silylating agents like chlorotrimethylsilane (B32843) is a common strategy, for instance, in preparing samples for gas chromatography-mass spectrometry (GC-MS) analysis.

These transformations underscore the synthetic flexibility of this compound, allowing it to serve as a versatile starting point for a range of more complex molecules.

Mechanistic Investigations and Computational Studies of Methyl E 4 Hydroxybut 2 Enoate Chemistry

Elucidation of Reaction Mechanisms

The reactivity of methyl (E)-4-hydroxybut-2-enoate is dictated by its key functional groups: an α,β-unsaturated ester and a primary allylic alcohol. These features allow it to participate in a variety of reaction mechanisms, including nucleophilic additions and substitutions, as well as enzyme-mediated transformations.

The chemical behavior of this compound is characterized by its susceptibility to both nucleophilic addition and substitution reactions. The α,β-unsaturated carbonyl system is a classic electrophile, while the hydroxyl and ester groups can act as leaving groups or sites for nucleophilic attack.

Nucleophilic Addition: The carbon-carbon double bond is activated by the electron-withdrawing methyl ester group, making the β-carbon (C3) electrophilic and susceptible to conjugate (or Michael) addition by nucleophiles. The carbon of the carbonyl group (C1) is also an electrophilic site. The general mechanism for nucleophilic addition to a carbonyl involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³. libretexts.org In the case of α,β-unsaturated systems like this compound, nucleophiles can attack either the carbonyl carbon (a 1,2-addition) or the β-carbon (a 1,4-conjugate addition). The reaction pathway is influenced by the nature of the nucleophile and the reaction conditions.

Nucleophilic Substitution: The compound possesses two sites where nucleophilic substitution can occur: the ester group and the allylic alcohol.

At the Ester Group: The ester can undergo nucleophilic acyl substitution, where a nucleophile replaces the methoxy (B1213986) group. This reaction is fundamental for converting the ester into other functional groups like amides or different esters.

At the Allylic Alcohol: The hydroxyl group at the C4 position can be protonated or converted into a better leaving group (e.g., a tosylate or halide). Subsequently, a nucleophile can displace this leaving group via an S(_N)2 or S(_N)1 mechanism. Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, utilize allylic substrates, where a palladium(0) complex performs an oxidative addition to the allylic system, which is then attacked by a nucleophile. dtu.dk

The interplay between these reaction types makes this compound a versatile building block in organic synthesis.

While specific enzymatic studies on this compound are not extensively detailed in the literature, the reactivity of similar molecules provides significant insight. For instance, the related compound, methyl (E)-3-methyl-4-oxobut-2-enoate, is utilized in biological research to investigate enzyme-catalyzed reactions and metabolic pathways. Its structure allows it to act as a mimic for natural substrates, making it a valuable tool for probing enzyme mechanisms.

Enzymes such as reductases, hydrolases, and lyases can interact with α,β-unsaturated esters.

Reductases: The keto group in methyl (E)-3-methyl-4-oxobut-2-enoate can be reduced by enzymes using cofactors like NAD(P)H to yield the corresponding alcohol, 3-methyl-4-hydroxybut-2-enoate. Similarly, the double bond of an unsaturated ester can be reduced by enoate reductases.

Hydrolases: Esterases and lipases can catalyze the hydrolysis of the methyl ester group to the corresponding carboxylic acid. These enzymes are widely used in biocatalysis for their chemo- and stereoselectivity.

Isomerases: Enzymes can catalyze the isomerization of the double bond. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to catalyze the isomerization of γ-hydroxy-α,β-alkynoates to γ-oxo-α,β-(E)-alkenoates, a transformation that proceeds through nucleophilic catalysis. researchgate.net

In one study, isocitrate lyase (ICL), an enzyme essential for Mycobacterium tuberculosis, was studied using methyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate as an inhibitor. rsc.org This demonstrates how molecules with a butenoate framework can serve as probes for understanding enzyme-inhibitor and enzyme-substrate interactions. The study utilized NMR spectroscopy and thermal shift assays to quantify these interactions. rsc.org

Enzyme ClassPotential Reaction with Butenoate SubstratesExample Substrate/Inhibitor
Reductases Reduction of a ketone or double bond. Methyl (E)-3-methyl-4-oxobut-2-enoate
Hydrolases Hydrolysis of the ester group. Methyl (E)-3-methyl-4-oxobut-2-enoate
Isomerases Isomerization of the double bond or other functional groups. researchgate.net4-hydroxy-4-phenyl-but-2-ynoic acid methyl ester
Lyases Addition or removal of groups, potentially across the double bond. rsc.orgMethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate

Theoretical Chemistry and Computational Modeling

Computational chemistry offers powerful tools to understand the structure, reactivity, and electronic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) provide deep insights that complement experimental findings.

The geometry of this compound is significantly influenced by stereoelectronic effects. The molecule features a conjugated system comprising the C=C double bond and the C=O of the ester group.

(E)-Configuration: The (E)-stereochemistry of the double bond dictates a trans arrangement of the substituents at C2 and C3. This configuration minimizes steric hindrance and allows for effective π-orbital overlap along the C2-C3-C1=O backbone.

Planar Geometry: To maximize conjugation, the p-orbitals of the atoms involved (O=C1-C2=C3) must be aligned, which favors a planar or near-planar conformation for this part of the molecule. This planarity is a direct consequence of the electronic benefit of delocalization outweighing the torsional strain. The rotatable bonds in the molecule are the C3-C4 bond and the C1-O(methyl) bond. The preferred conformations around these bonds will seek to balance steric interactions with any existing hyperconjugative effects.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.net While specific DFT studies on this compound are not widely published, the methodology is routinely applied to similar α,β-unsaturated systems to predict their properties. researchgate.netresearchgate.netrsc.org

A DFT study on this compound would typically calculate:

Optimized Geometry: Determination of the lowest energy conformation, bond lengths, and bond angles.

Electronic Properties: Calculation of the molecular electrostatic potential (MEP) map, which visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would show negative potential around the carbonyl and hydroxyl oxygens and positive potential near the carbonyl carbon and the β-carbon.

Reaction Mechanisms: DFT can be used to model transition states and reaction pathways, for example, for nucleophilic addition, to determine activation energies and predict whether 1,2- or 1,4-addition is favored. researchgate.netrsc.org

In a study on related propynoates, DFT calculations were used to show that the reactivity of derived propargyl-allenyl cations is explained by orbital factors, guiding whether a reaction with an arene proceeds via propargylation or allenylation. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org

For this compound:

LUMO: The LUMO is expected to have large coefficients on the electrophilic centers, primarily the carbonyl carbon (C1) and the β-carbon (C3). In reactions with nucleophiles, the nucleophile's HOMO will interact with the molecule's LUMO. The site of attack (C1 vs. C3) can be predicted based on the relative sizes of the LUMO lobes at these atoms.

HOMO: The HOMO will be associated with the π-system and the lone pairs on the oxygen atoms. In reactions where the molecule acts as a nucleophile (e.g., in certain pericyclic reactions), its HOMO will interact with the LUMO of an electrophile.

FMO theory is particularly powerful for explaining the outcomes of pericyclic reactions, such as Diels-Alder reactions. imperial.ac.ukresearchgate.net For an inverse-electron-demand Diels-Alder reaction, an electron-rich dienophile (with a high-energy HOMO) would react with an electron-poor diene (with a low-energy LUMO). researchgate.net The specific energies and shapes of the HOMO and LUMO of this compound would determine its suitability as either a diene or dienophile and predict the regioselectivity and stereoselectivity of the resulting cycloaddition.

Intermediate Characterization and Reactivity Prediction (e.g., dienolate intermediate in allylic isomerization)

The chemistry of this compound and related γ-hydroxy-α,β-alkenoic esters involves key intermediates that dictate their reactivity and synthetic utility. One of the most significant is the dienolate intermediate, which is central to reactions such as allylic isomerization.

Detailed mechanistic investigations have shown that γ-hydroxy-α,β-alkenoic esters can undergo an efficient allylic isomerization to produce γ-keto esters. nih.gov This transformation is notably promoted by magnesium methoxide (B1231860) (Mg(OMe)₂), with N,N,N',N'-tetramethylethylenediamine (TMEDA) often used as an additive. nih.gov The reaction proceeds under mild conditions and is effective for both (Z)- and (E)-isomers of the starting ester, affording the corresponding γ-keto esters in high yields, often up to 96%, within a couple of hours. nih.gov

The core of this isomerization process is the in situ formation of a dienolate intermediate from the γ-hydroxy-α,β-alkenoic ester. nih.govmolaid.com This intermediate is a highly reactive species whose subsequent protonation leads to the more thermodynamically stable keto-enol tautomer, which exists predominantly as the ketone.

The reactivity of this in situ generated dienolate can be harnessed for further synthetic transformations. Its nucleophilic character allows it to react with electrophiles. For instance, it has been demonstrated that the dienolate can participate in a tandem allylic isomerization-Aldol reaction, reacting with aldehydes like benzaldehyde (B42025) to create more complex, functionalized molecules in a one-pot process. nih.gov This predictive reactivity makes the dienolate intermediate a valuable tool in synthetic organic chemistry for constructing carbon-carbon bonds.

Table 1: Mg(OMe)₂-Promoted Allylic Isomerization of γ-Hydroxy-α,β-alkenoic Esters nih.gov
Starting MaterialPromoter/AdditiveProductYieldReaction Time
γ-Hydroxy-α,β-alkenoic esterMg(OMe)₂ / TMEDAγ-Keto esterUp to 96%~2 hours
γ-Hydroxy-α,β-alkenoic ester + BenzaldehydeMg(OMe)₂ / TMEDAProduct of Tandem Allylic Isomerization-Aldol ReactionHighNot specified

Superelectrophilic Activation Studies (e.g., for 4-hydroxybut-2-ynoates)

While direct superelectrophilic activation studies on this compound are not extensively detailed, significant research on the closely related class of alkyl 4-hydroxybut-2-ynoates provides profound insight into the potential reactivity under superacidic conditions. researchgate.netresearchgate.net These studies utilize strong Brønsted acids like triflic acid (TfOH) or solid acid catalysts such as HUSY zeolite to generate highly reactive electrophilic species. researchgate.netspbu.ru

Under these conditions, the starting 4-hydroxybut-2-ynoate undergoes a process of superelectrophilic activation. nih.gov The proposed mechanism involves the initial O,O-diprotonation of the ester and hydroxyl functionalities. researchgate.net Subsequent dehydration of this diprotonated species generates a key intermediate: a mesomeric propargyl-allenyl cation. researchgate.net This cationic intermediate is a powerful electrophile, featuring two distinct electrophilic centers at the C2 and C4 positions. researchgate.net

The dual reactivity of the propargyl-allenyl cation leads to two primary reaction pathways when reacted with nucleophiles such as arenes:

Propargylation: Attack of the arene at the C4 position results in the formation of propargylation products. researchgate.net

Allenylation: Alternatively, attack at the C2 position leads to allenylation of the arene. researchgate.net This allenic intermediate can then undergo further intramolecular cyclization and transformation to yield aryl-substituted furan-2-ones. researchgate.netspbu.ru

Computational studies, specifically using Density Functional Theory (DFT), have been employed to rationalize the observed reactivity. researchgate.net These calculations indicate that the regioselectivity of the nucleophilic attack on the propargyl-allenyl cation is primarily controlled by orbital factors rather than solely by the distribution of positive charge. researchgate.net This research showcases a powerful method for generating highly reactive intermediates from hydroxy-alkynoates, enabling the synthesis of complex molecular architectures. nih.govorcid.org

Applications of Methyl E 4 Hydroxybut 2 Enoate in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

The strategic placement of reactive functional groups in methyl (E)-4-hydroxybut-2-enoate makes it an invaluable building block for the synthesis of intricate organic molecules. The hydroxyl group can be easily protected or activated for nucleophilic substitution, while the α,β-unsaturated ester moiety is susceptible to a range of conjugate addition reactions. This dual reactivity allows for the sequential and controlled introduction of new functionalities, enabling the construction of complex carbon skeletons with high stereochemical precision.

Morita-Baylis-Hillman (MBH) alcohols, a class of compounds to which this compound is related, are recognized as highly versatile building blocks in organic synthesis. rsc.org The ability of these compounds to undergo various transformations is key to their utility. For instance, the reduction of the keto group in a related compound, methyl (E)-3-methyl-4-oxobut-2-enoate, yields the corresponding 4-hydroxybut-2-enoate, demonstrating the interconvertibility of these functionalities. This flexibility is crucial for its application in the synthesis of complex targets.

Contribution to Natural Product Synthesis

The utility of this compound and its derivatives is prominently showcased in the total synthesis of various natural products. Its inherent functionality serves as a pre-designed scaffold that can be elaborated into the complex structures of these biologically active compounds.

A key application of derivatives of this compound is in the construction of macrolactones, which are large cyclic esters found in many natural products. A notable example is the formal total synthesis of Amphidinolide Q, a cytotoxic macrolide. acs.orgnih.govacs.org In this synthesis, the seco acid, a precursor to the final macrolactone, was generated through an aldol (B89426) reaction between a complex methyl ketone and methyl (E)-3-methyl-4-oxobut-2-enoate. acs.orgnih.govacs.org This reaction demonstrates the role of the butenoate derivative in forming a significant portion of the carbon backbone of the target molecule. The synthesis involved several key steps, including a Noyori transfer hydrogenation and a Feringa-Minnaard methyl cuprate (B13416276) addition to establish the required stereocenters. acs.orgnih.gov

The synthesis of other complex macrolides, such as Amphidinolide E, also relies on related strategies involving the coupling of complex fragments, highlighting the importance of versatile building blocks in constructing such challenging structures. researchgate.net

Table 1: Key Reactions in the Formal Total Synthesis of Amphidinolide Q

StepReactantsKey TransformationReference
Aldol ReactionMethyl ketone 6 and methyl (E)-3-methyl-4-oxobut-2-enoate (5)Formation of the seco acid precursor acs.orgnih.govacs.org
Noyori Transfer HydrogenationAlkynone 14Setting of stereocenter at C11 acs.orgnih.gov
Feringa-Minnaard Methyl Cuprate AdditionEnoate 21Setting of stereocenter at C13 acs.orgnih.gov

Derivatives of this compound are also instrumental in the synthesis of heterocyclic structures like tetramates. Methyl (E)-3-benzyloxy-4-hydroxybut-2-enoate has been identified as an important building block for the synthesis of 3,5-unsubstituted 4-O-alkyl tetramates. mdpi.com These tetramates are versatile starting materials for creating a wide array of natural products and their analogues. mdpi.com The synthesis of methyl (E)-3-benzyloxy-4-hydroxybut-2-enoate itself involves a two-step sequence starting from a silyl-protected precursor, which is first deprotected and then oxidized to the desired aldehyde. mdpi.comnih.gov

The synthesis of complex steroidal alkaloids has also benefited from the use of enal structures related to this compound. In the total synthesis of (±)-Cortistatin J, a novel steroidal alkaloid with significant biological activity, a key step involves an intramolecular [4+3] cyclization of a disubstituted furan (B31954) with a (Z)-2-(trialkylsilyloxy)-2-enal. nih.govsci-hub.se This enal, which shares the α,β-unsaturated carbonyl motif with this compound, is crucial for constructing the tetracyclic core of the molecule. nih.gov Other synthetic routes towards Cortistatin J and related compounds have also been developed, further underscoring the importance of innovative synthetic strategies in accessing these complex natural products. harvard.edunih.gov

Applications in Pharmaceutical and Agrochemical Synthesis

The structural motifs present in this compound and its derivatives are found in numerous compounds with pharmaceutical and agrochemical applications. The ability to use these butenoates as key intermediates allows for the efficient construction of molecules with desired biological activities. For example, fluorinated compounds, which have widespread applications in the design of new materials, agrochemicals, and drugs, can be synthesized using related α,β-unsaturated aldehydes. mdpi.com The synthesis of α-fluorosubstituted α,β-unsaturated aldehydes has been achieved through various methods, including the reduction of halogenated functional groups. mdpi.com

Utilization as a Platform Molecule for Industrial Chemicals and Advanced Materials

This compound and related compounds have the potential to serve as platform molecules for the synthesis of industrial chemicals and advanced materials. For instance, the rearrangement of the allylic acetate (B1210297) of a related compound, methyl vinyl glycolate (B3277807), can produce methyl 4-acetoxybut-2-enoate. rsc.orgrsc.org Subsequent removal of the acetyl group yields methyl 4-hydroxybut-2-enoate, which can then be reduced to 1,4-butanediol (B3395766) or cyclized to γ-butyrolactone, both of which are valuable large-scale industrial chemicals. rsc.orgrsc.org Furthermore, butenoate esters are recognized as important monomers for polymer synthesis through radical polymerization processes, indicating their relevance in materials science. The development of new polymer building blocks from bio-based sources like methyl vinyl glycolate highlights the potential for creating sustainable materials. dtu.dk

Development of Industrially Promising Structures from Renewable Sources

The global shift towards sustainable chemical production has spurred research into converting biomass into valuable platform molecules. This compound has emerged as a key intermediate in this field, as it can be synthesized from renewable feedstocks.

One significant pathway involves the use of methyl vinyl glycolate (MVG), which can be obtained through the zeolite-catalyzed degradation of mono- and disaccharides. researchgate.net Research has demonstrated the conversion of MVG into various industrially relevant structures. researchgate.net Specifically, the allylic acetate of MVG, methyl 2-acetoxy-but-3-enoate, can be rearranged into methyl (E)-4-acetoxy-but-2-enoate. dtu.dk This rearranged product is a direct precursor that can be converted to this compound. dtu.dk This process highlights a route from simple sugars to a functionalized C4 building block suitable for further chemical upgrading. dtu.dk

Another important renewable source for producing C4 and C5 compounds is polyhydroxyalkanoates (PHAs), a class of polyesters derived from biomass. google.com A patented method describes the conversion of PHAs through transesterification to yield intermediates like methyl but-2-enoate. google.com This intermediate can then be further converted to methyl 4-hydroxybut-2-enoate, demonstrating a viable pathway from bio-based polyesters to this functional monomer. google.com

Table 1: Synthesis of this compound from Renewable Sources

Renewable Feedstock Key Intermediate(s) Target Product Reference
Mono- and Disaccharides Methyl vinyl glycolate (MVG), Methyl (E)-4-acetoxybut-2-enoate This compound researchgate.netdtu.dk
Polyhydroxyalkanoates (PHAs) Methyl but-2-enoate This compound google.com

Precursor for Polymers and Specialty Chemicals

The dual functionality of this compound makes it an attractive precursor for a range of polymers and specialty chemicals. Its hydroxyl and ester groups allow it to undergo poly-esterification, while the carbon-carbon double bond can be utilized in radical polymerization. dtu.dk

As a monomer, this compound is considered a promising building block for new polymers. dtu.dk Its ability to participate in polyesterification makes it suitable for creating novel polyesters with tailored properties. dtu.dkrsc.org The presence of the double bond offers the potential for creating cross-linked polymers or for post-polymerization modification.

Furthermore, this compound serves as a starting material for the synthesis of other valuable chemicals. For instance, it can be converted into γ-butyrolactone (GBL), a significant bulk chemical and monomer for polyesters. dtu.dk It is also a precursor for butenedioic acid, another important industrial chemical. google.com The versatility of related butenoate esters as precursors for fluorinated polymers and other specialty materials further underscores the potential of this compound class in materials science. smolecule.comevitachem.com

Table 2: Polymers and Specialty Chemicals Derived from this compound

Product Category Specific Product Example Significance/Application Reference
Polymers Polyesters Creation of novel bio-based polymers with tunable properties. dtu.dkrsc.org
Specialty Chemicals γ-Butyrolactone (GBL) A widely used solvent and monomer for producing polyesters. dtu.dk
Industrial Chemicals Butenedioic acid A C4 platform chemical used in various industrial applications. google.com

Emerging Research Directions and Methodological Advancements

Greener Synthetic Pathways on the Horizon

The principles of green chemistry are increasingly influencing the synthesis of valuable chemical intermediates. nih.gov Researchers are actively exploring more environmentally benign routes to methyl (E)-4-hydroxybut-2-enoate and its derivatives. One promising approach involves the use of bio-based starting materials. For instance, methyl vinyl glycolate (B3277807), which can be derived from the catalytic degradation of sugars, has been identified as a potential renewable platform molecule. rsc.org Through a palladium-catalyzed allylic acetate (B1210297) rearrangement, acetylated methyl vinyl glycolate can be converted to methyl (E)-4-acetoxybut-2-enoate, a direct precursor to this compound. dtu.dk This strategy offers a pathway to these compounds from renewable feedstocks, reducing reliance on traditional petrochemical sources. rsc.org

Furthermore, the development of catalytic systems that operate under milder conditions and minimize waste is a key focus. For example, the oxidation of certain precursors to form related α,β-unsaturated aldehydes can be achieved with low loadings of palladium catalysts, and in some cases, the reuse of ionic liquids as solvents has demonstrated high product yields and selectivity, aligning with green chemistry principles. mdpi.com

The Rise of Continuous Flow Chemistry

Continuous flow chemistry is emerging as a powerful technology for the production of fine chemicals, offering advantages in terms of safety, efficiency, and scalability. While specific examples for the continuous flow production of this compound are not yet widely reported, the application of this technology to structurally similar compounds like methyl (E)-3-methyl-4-oxobut-2-enoate highlights its potential. smolecule.com Flow systems can mitigate the risks associated with handling reactive intermediates and allow for precise control over reaction parameters, leading to improved yields and purity. The adoption of continuous flow processes for hydroxybutenoate synthesis could streamline their production and facilitate their wider use in various applications.

Catalytic Innovations Driving Transformations

The development of novel catalytic methods is at the forefront of advancing the chemistry of hydroxybutenoates. These innovations are enabling more efficient and selective transformations, opening up new avenues for the synthesis of complex molecules.

Organocatalysis: A Metal-Free Approach

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. cardiff.ac.ukprinceton.edu This approach offers a valuable alternative to metal-based catalysts, often providing high levels of stereocontrol under mild reaction conditions. princeton.edu

A notable application of organocatalysis relevant to the synthesis of precursors for compounds like this compound is the α-methylenation of aldehydes. Researchers have developed mild and efficient methods using catalysts like pyrrolidine (B122466) or L-Pro-β-Ala to react aldehydes with aqueous formaldehyde, producing α-substituted acroleins in high yields. organic-chemistry.orgnih.govacs.org These methods represent a significant improvement over traditional techniques that required harsh conditions and stoichiometric reagents. organic-chemistry.org The resulting α-substituted α,β-unsaturated aldehydes are highly useful intermediates for a variety of subsequent transformations. orgsyn.org This approach has even been extended to living bacterial cells, demonstrating the potential to interface organocatalytic reactions with metabolic pathways. nih.gov

Furthermore, organocatalytic methods have been developed for the synthesis of enantioenriched β-hydroxy and β-amino esters, which share structural similarities with hydroxybutenoates. nih.gov These one-pot reactions, often combining amino- and N-heterocyclic carbene (NHC) catalysis, can achieve high yields and excellent enantiopurity with low catalyst loadings, making them highly practical. nih.gov

Catalyst SystemSubstrateProductYieldKey Features
Pyrrolidine / Propionic AcidVarious Aldehydesα-Methylenated AldehydesUp to 99%Mild conditions, high chemoselectivity. organic-chemistry.orgacs.org
L-Pro-β-AlaVarious Aldehydesα-Methylenated AldehydesGood to excellentShort reaction times, high yields. organic-chemistry.orgacs.org
Amine / NHC CatalystsAldehydes / Ketonesβ-Hydroxy/Amino EstersHighLow catalyst loading, high enantiopurity. nih.gov

Transition Metal Catalysis: Power and Versatility

Transition metal catalysts are indispensable tools in modern organic synthesis, enabling a vast array of chemical transformations with high efficiency and selectivity. sigmaaldrich.comyoutube.commdpi.com

Iridium Catalysis: Iridium complexes have proven particularly effective in catalyzing allylic amination reactions. pkusz.edu.cnnih.govnih.gov For instance, iridium-catalyzed reactions of the carbonates of γ-hydroxy α,β-unsaturated esters with various amines lead to the formation of γ-substituted α,β-unsaturated γ-amino esters in excellent yields. rsc.org This methodology is highly regiospecific and stereospecific, and the reaction pathway can be influenced by the choice of the amine nucleophile. rsc.org Studies have shown that the active catalyst can be a cyclometalated iridium complex, which exhibits increased rates and selectivity. berkeley.edu

Gold Catalysis: Gold catalysis has emerged as a powerful tool for activating π-systems, such as alkynes and allenes, enabling a wide range of transformations. mdpi.combeilstein-journals.orgfrontiersin.orgnih.gov Gold(I) catalysts can facilitate the intramolecular nucleophilic addition in allenoate esters to form dihydrofurans and pyrroles. mdpi.com They are also used in the synthesis of butenolides from allenoates. mdpi.com The reactivity of these systems can be finely tuned, and gold-catalyzed reactions often proceed under mild conditions with high atom economy. beilstein-journals.org Gold catalysts have also been employed in the reaction of vinyldiazo compounds with alkenylsilanes to produce skipped dienes with high regio- and stereoselectivity. nih.gov

CatalystReaction TypeSubstratesProductsKey Features
Iridium ComplexesAllylic Aminationγ-Hydroxy α,β-unsaturated esters, Aminesγ-Amino EstersHigh yields, regiospecific, stereospecific. nih.govrsc.org
Gold(I) ComplexesCyclization/AdditionAllenoates, YnamidesButenolides, Dihydrofurans, PyrrolesMild conditions, atom-economic. mdpi.combeilstein-journals.org
Palladium(II) ComplexesAllylic Acetate RearrangementAcetylated Methyl Vinyl GlycolateMethyl (E)-4-acetoxybut-2-enoateEnables synthesis from bio-based precursors. dtu.dk

Biocatalysis for Precise Enantioselective Synthesis

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally friendly conditions. This approach is particularly valuable for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. nih.gov

Lipase-Catalyzed Resolutions: Lipases are a versatile class of enzymes widely used for the kinetic resolution of racemic mixtures. mdpi.comnih.gov In the context of hydroxybutenoates and related structures, lipases can be employed for the enantioselective acylation of alcohols or the hydrolysis of esters. mdpi.com This strategy has been successfully applied to the resolution of various alcohols and amines, achieving high enantiomeric excess. bris.ac.ukresearchgate.net For example, lipase-catalyzed transesterification has been used for the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile, a key intermediate in the synthesis of fluoxetine. nih.gov Researchers are also exploring the use of immobilized lipases, which enhances their stability and reusability. nih.gov Interestingly, the addition of an organocatalyst like L-proline to a lipase-catalyzed reaction has been shown to induce stereoselectivity in the formation of certain products that would otherwise be racemic. rsc.org

Other Biocatalytic Approaches: Beyond lipases, other enzyme classes are being explored for the synthesis of chiral building blocks. Thiamine diphosphate-dependent lyases, for instance, can catalyze the carboligation of aldehydes to produce enantiopure α-hydroxy ketones. nih.gov Furthermore, multi-enzyme cascade reactions are being developed for the deracemization of racemic compounds, allowing for the complete conversion of a racemate into a single desired enantiomer. d-nb.info

Enzyme TypeReactionSubstratesProductsKey Features
LipasesKinetic Resolution (Acylation/Hydrolysis)Racemic Alcohols/EstersEnantioenriched Alcohols/EstersHigh enantioselectivity, mild conditions. nih.govmdpi.com
Thiamine Diphosphate-dependent LyasesCarboligationAldehydesEnantiopure α-Hydroxy KetonesHigh enantiomeric excess. nih.gov
Multi-enzyme SystemsDeracemizationRacemic 2-Hydroxy AcidsEnantiopure (R)-2-Hydroxy AcidsHigh conversion and enantiomeric excess. d-nb.info

The Power of Integration: Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are a cornerstone of green and efficient synthesis. acsgcipr.orgnih.gov They offer high atom economy, reduce waste, and often simplify purification procedures. acsgcipr.org The integration of hydroxybutenoates or their precursors into MCRs and cascade processes represents a powerful strategy for the rapid construction of molecular complexity.

For example, a three-component cascade reaction involving diazo compounds, ethyl 4-hydroxybutenoate, and furfurals has been co-catalyzed by Rh2(OAc)4 and a zirconium complex to produce complex chiral molecules. sioc-journal.cn The development of MCRs for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry, is an active area of research. beilstein-journals.orgrsc.org By designing cascade sequences that incorporate hydroxybutenoate motifs, chemists can access diverse and structurally intricate molecules in a highly efficient manner.

Exploration of New Synthetic Equivalents and Retrosynthetic Strategies

The pursuit of more efficient, selective, and sustainable methods for the synthesis of this compound has led to the exploration of novel synthetic equivalents and innovative retrosynthetic strategies. These approaches aim to overcome the limitations of traditional methods by introducing new building blocks, simplifying synthetic routes, and employing advanced catalytic systems.

Retrosynthetic Analysis: Disconnecting the Target Molecule

Retrosynthetic analysis provides a logical framework for devising synthetic routes by systematically breaking down the target molecule into simpler, commercially available starting materials. For this compound, several key disconnections can be envisioned, each suggesting a different synthetic approach.

One common strategy involves disconnecting the C2-C3 double bond, which points towards olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions. This approach would typically involve the reaction of a C2 phosphorus ylide with a C2 aldehyde precursor.

Another powerful retrosynthetic approach is the aldol (B89426) disconnection between the C3 and C4 positions. This suggests an aldol reaction between a two-carbon enolate equivalent and a two-carbon aldehyde, such as glyoxal (B1671930) or its synthetic equivalent. The vinylogous aldol reaction, which utilizes an enolate of a vinylogous carbonyl compound, is a particularly relevant strategy for forming γ-hydroxy-α,β-unsaturated carbonyl compounds. acs.org

Furthermore, disconnection at the C4-O bond suggests the oxidation of a suitable precursor, while disconnection of the ester group points to an esterification reaction as a final step.

New Synthetic Equivalents in Synthesis

The concept of synthetic equivalents is central to modern organic synthesis, allowing for the use of reagents that act as a surrogate for a desired, but often unstable or unreactive, functional group. In the context of this compound synthesis, several innovative synthetic equivalents have been explored.

For instance, in the synthesis of related α-(carbamoylthio)substituted α,β-unsaturated aldehydes, bis(carbamoyl)disulfides have been employed as synthetic equivalents of carbamoylthio cations. scirp.org This "umpolung" strategy reverses the normal polarity of the functional group, enabling new bond formations.

The development of bio-based routes also introduces new synthetic equivalents. Polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by microorganisms, can be converted to methyl but-2-enoate. This intermediate can then be transformed into this compound, positioning PHAs as a renewable starting material. url.edu

Alternative Retrosynthetic and Synthetic Strategies

Beyond classical disconnections, researchers are exploring alternative and more advanced strategies, including organocatalysis, biocatalysis, and tandem reactions.

Organocatalysis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. For the synthesis of γ-hydroxy-(E)-α,β-unsaturated esters, an organocatalytic, three-step synthesis has been developed. acs.org This method provides a metal-free alternative for establishing the key stereocenter.

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes offers high selectivity and mild reaction conditions. Chemoenzymatic approaches, which combine enzymatic and chemical steps, are particularly promising. For example, the synthesis of γ-hydroxy-α-amino acid derivatives has been achieved through a tandem enzymatic aldol addition–transamination reaction. url.edunih.govresearchgate.netnih.govurl.edu This strategy could be adapted for the synthesis of this compound. The selective reduction of a keto group to a hydroxyl group, a key transformation in some synthetic routes, can be achieved with high enantioselectivity using biocatalysts like Daucus carota (carrot). nih.govresearchgate.net

Modern Olefination Methods: While traditional Wittig-type reactions are widely used, modern olefination methods offer improved stereoselectivity and functional group tolerance. A three-membered ring approach to carbonyl olefination has been shown to selectively deliver trans-disubstituted olefins, which is the desired stereochemistry for this compound. nih.gov

Selective Oxidation of Allylic Alcohols: The final step in many synthetic routes to this compound is the selective oxidation of the corresponding diol or a protected precursor. Recent advances in this area include the use of electrochemically generated hydrogen peroxide in the presence of a platinum catalyst for the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes. nih.govrsc.org Chemoenzymatic oxidation of allylic secondary alcohols using a laccase-TEMPO system has also been reported as a mild and efficient method. uniovi.es

Tandem and Cascade Reactions: Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. An organocatalytic Michael-cyclization cascade of 4-oxa-α,β-unsaturated carboxylic acids with aldehydes has been developed for the synthesis of chiral γ-lactols, which are structurally related to the target molecule. rsc.org

Conclusion and Future Perspectives in Methyl E 4 Hydroxybut 2 Enoate Research

Summary of Key Advances

Research into methyl (E)-4-hydroxybut-2-enoate has led to several significant breakthroughs, primarily centered on its synthesis from renewable sources and its identification as a valuable monomer for polymer production.

Establishment of Bio-Based Synthetic Routes: A major advance has been the development of synthetic pathways from renewable feedstocks. Notably, it can be derived from methyl vinyl glycolate (B3277807) (MVG), a platform molecule available through the zeolite-catalyzed degradation of sugars. evitachem.comdtu.dk A key transformation involves the palladium-catalyzed allylic acetate (B1210297) rearrangement of acetylated MVG to produce methyl (E)-4-acetoxy-but-2-enoate, a direct precursor. dtu.dk This establishes a clear route from biomass to a functionalized monomer, which is a critical step toward more sustainable chemical manufacturing.

Development of Stereoselective Synthesis: Methodologies for the stereoselective synthesis of related structures highlight the progress in controlling the geometry of such molecules. For instance, the base-catalyzed ring-opening of β,γ-epoxy esters has been shown to produce the (E)-isomer with high selectivity. thieme-connect.com The reaction of benzyl (B1604629) 2-(oxiran-2-yl)acetate with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) yields (E)-benzyl 4-hydroxybut-2-enoate, demonstrating a viable strategy for accessing the desired trans-alkene geometry, which is crucial for predictable reactivity and polymer structure. thieme-connect.com

Identification as a Polymer Building Block: A pivotal achievement is the identification of this compound as a promising monomer for creating novel polymers. dtu.dk Its bifunctional nature, containing both a hydroxyl group for polycondensation reactions and a double bond potentially suitable for radical polymerization, makes it a versatile building block. dtu.dk This discovery opens the door to producing new bio-based polyesters and other polymers, positioning it as a key component in the future of sustainable materials. mdpi.comtu-clausthal.de

Table 1: Chemical and Physical Properties of this compound

This interactive table summarizes key computed properties of the compound.

PropertyValueSource
Molecular Formula C₅H₈O₃ nih.gov
Molecular Weight 116.11 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 29576-13-4 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 3 nih.gov
Complexity 95.8 nih.gov
XLogP3 -0.3 nih.gov

Identification of Remaining Challenges and Unexplored Avenues

Despite the progress, significant work remains to fully realize the potential of this compound. The primary challenges lie in optimizing its production and thoroughly exploring its chemical capabilities.

Optimization of Synthetic Pathways: While viable synthetic routes from bio-based precursors exist, a key challenge is their optimization for large-scale, cost-effective production. dtu.dk The reliance on palladium catalysts, for example, necessitates research into improving catalyst longevity, reducing catalyst loading, and exploring more abundant and less expensive metal catalysts or metal-free alternatives to align with the principles of green chemistry. dtu.dkresearchgate.net

Exploration of Polymerization Potential: The designation of this compound as an "interesting monomer" is a starting point, but this avenue remains largely unexplored. dtu.dk There is a significant need for detailed research into its polymerization behavior. Key unanswered questions include:

What are the achievable molecular weights and polydispersity via different polymerization methods (e.g., polycondensation, ring-opening polymerization of a corresponding lactone, or radical polymerization)?

What are the thermal, mechanical, and degradation properties of the resulting polyesters?

How can the bifunctionality be exploited to create cross-linked networks or functional materials? diva-portal.org

Comprehensive Reactivity Profiling: The full synthetic utility of this compound as a chemical intermediate is yet to be charted. Its combination of an electron-deficient double bond, an ester, and an allylic alcohol suggests a rich and varied reactivity. A significant unexplored avenue is the systematic investigation of its behavior in a wide range of organic reactions, such as cycloadditions, conjugate additions, and various functional group interconversions. Such studies would expand its role as a versatile C5 building block in fine chemical synthesis.

Projections for Future Contributions to Organic Chemistry and Related Fields

Looking ahead, this compound is poised to make significant contributions, particularly in the development of sustainable materials and as a versatile tool in organic synthesis.

Advancement of Sustainable Polymers: The most impactful future contribution will likely be in polymer chemistry. As a monomer derived from renewable resources, it can be used to create bio-based polyesters that could serve as sustainable alternatives to their petrochemical counterparts. mdpi.com Future research is projected to yield new materials with tailored properties, potentially including enhanced biodegradability or novel functionalities, for applications in packaging, agriculture, and biomedicine.

Enrichment of the Bio-Based Chemical Toolbox: This molecule has the potential to become a key platform chemical derived from biomass. Further research into its reactivity will likely establish it as a versatile starting material for the synthesis of a wide array of other valuable chemicals. Its functional handles allow for conversion into diols, lactones, amino acids, and other complex structures, thereby enriching the toolbox available to synthetic chemists for building molecules from renewable feedstocks.

Innovation in Materials Science: The unique structure of polymers derived from this compound could lead to new discoveries in materials science. The presence of a hydroxyl group in each repeating unit of a polyester, for instance, could be used to tune properties like hydrophilicity, degradation rate, and potential for post-polymerization modification. This opens up possibilities for creating advanced functional materials, such as hydrogels, coatings, and smart materials, from a sustainable source. diva-portal.org

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